molecular formula C8H5BrN2O B12362787 3-bromo-4aH-1,6-naphthyridin-5-one

3-bromo-4aH-1,6-naphthyridin-5-one

Cat. No.: B12362787
M. Wt: 225.04 g/mol
InChI Key: ROLHJXXIGLWCBG-UHFFFAOYSA-N
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Description

3-bromo-4aH-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a ketone group at the 5th position of the naphthyridine ring. The molecular formula of this compound is C8H5BrN2O, and it has a molecular weight of 225.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4aH-1,6-naphthyridin-5-one typically involves the bromination of 1,6-naphthyridin-5-one. One common method is the reaction of 1,6-naphthyridin-5-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4aH-1,6-naphthyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.

    Oxidation Products: The major product is 3-bromo-1,6-naphthyridine-5-carboxylic acid.

    Reduction Products: The major product is 3-bromo-1,6-naphthyridin-5-ol.

Scientific Research Applications

3-bromo-4aH-1,6-naphthyridin-5-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-4aH-1,6-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4aH-1,6-naphthyridin-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions and potentially increasing its binding affinity to biological targets .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-4aH-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4,6H

InChI Key

ROLHJXXIGLWCBG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C=C(C=N2)Br)C(=O)N=C1

Origin of Product

United States

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